2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1874022-28-2
VCID: VC3200181
InChI: InChI=1S/C10H19NO3/c1-2-14-8-9-4-3-5-11(6-9)7-10(12)13/h9H,2-8H2,1H3,(H,12,13)
SMILES: CCOCC1CCCN(C1)CC(=O)O
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol

2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid

CAS No.: 1874022-28-2

Cat. No.: VC3200181

Molecular Formula: C10H19NO3

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid - 1874022-28-2

Specification

CAS No. 1874022-28-2
Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
IUPAC Name 2-[3-(ethoxymethyl)piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C10H19NO3/c1-2-14-8-9-4-3-5-11(6-9)7-10(12)13/h9H,2-8H2,1H3,(H,12,13)
Standard InChI Key GYLAEDKWVPTNHP-UHFFFAOYSA-N
SMILES CCOCC1CCCN(C1)CC(=O)O
Canonical SMILES CCOCC1CCCN(C1)CC(=O)O

Introduction

Chemical Properties and Structure

Structural Characteristics

The molecular structure of 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid consists of three primary components: a piperidine ring serving as the core structure, an ethoxymethyl group attached at the 3-position, and an acetic acid moiety connected to the nitrogen atom at position 1. This particular arrangement contributes to its unique chemical properties and potential biological interactions with target systems.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid:

PropertyValue
IUPAC Name2-[3-(ethoxymethyl)piperidin-1-yl]acetic acid
CAS Number1874022-28-2
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Canonical SMILESCCOCC1CCCN(C1)CC(=O)O
Primary UseResearch compound

Structural Elements and Functional Groups

The compound contains several important functional groups that contribute to its chemical reactivity and potential biological interactions:

  • Piperidine ring: A six-membered heterocyclic ring containing one nitrogen atom, providing a basic scaffold common in many bioactive compounds

  • Ethoxymethyl group: An ethoxy group (-OCH2CH3) attached via a methylene bridge to the piperidine ring at the 3-position

  • Acetic acid moiety: A carboxylic acid group attached to the piperidine nitrogen via a methylene bridge

Synthesis Methods

The synthesis of 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid typically involves several steps, starting from commercially available piperidine derivatives. The process may include alkylation reactions to introduce the ethoxymethyl group and subsequent reactions to attach the acetic acid moiety.

A potential synthetic route for this compound might include:

  • Starting with 3-hydroxymethylpiperidine as a precursor

  • Ethylation of the hydroxyl group to form the ethoxymethyl moiety

  • N-alkylation with an appropriate reagent (such as ethyl bromoacetate)

  • Hydrolysis of the resulting ester to yield the final acetic acid derivative

Structural ModificationPotential Effect on Activity
Varying the alkyl chain length in the ethoxy groupAlters lipophilicity and membrane permeability
Substituting the acetic acid with other functional groupsChanges hydrogen bonding patterns and target selectivity
Adding substituents to the piperidine ringCreates additional binding interactions with target proteins
Modifying the position of the ethoxymethyl groupAlters the three-dimensional conformation and binding properties
Structural FeaturePotential Contribution to Biological Activity
Piperidine ringProvides a rigid, cyclic framework that can influence binding to receptors and enzymes
Ethoxymethyl substituentIncreases lipophilicity, potentially enhancing membrane permeability
Position of ethoxymethyl (3-position)May create specific conformational preferences affecting binding site recognition
Acetic acid moietyOffers hydrogen bond donor/acceptor capabilities for target interactions
N-substitution patternAffects the basicity of the piperidine nitrogen, influencing protonation state at physiological pH

Comparative Analysis with Similar Compounds

Structural Comparisons

The following table compares 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid with structurally related compounds:

CompoundMolecular FormulaKey Structural Differences
2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acidC10H19NO3Base compound with ethoxymethyl at position 3
2-[3-(Aminomethyl)piperidin-1-yl]acetic acidC8H16N2O2Contains aminomethyl instead of ethoxymethyl
[2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic AcidC21H26N2O3Piperazine ring instead of piperidine, with diphenylmethyl and ethoxy spacer

Functional Group Impact Analysis

Different substitutions on the piperidine ring significantly alter the compound's physicochemical properties and potential biological activities:

Future Research Directions

Given the limited published information specifically on 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid, several research avenues warrant exploration:

Comprehensive Characterization Studies

Future research should focus on comprehensive characterization of the compound's physical, chemical, and biological properties, including:

  • Detailed spectroscopic analysis (NMR, IR, MS)

  • Crystallographic studies to determine three-dimensional structure

  • Stability studies under various physiological conditions

  • Solubility profiles in different solvents and biological media

Biological Screening Protocols

Systematic biological screening could reveal potential therapeutic applications through:

  • Receptor binding assays across multiple receptor families

  • Enzyme inhibition studies with diverse enzyme classes

  • Cell-based functional assays in relevant disease models

  • In vivo pharmacological evaluation in appropriate animal models

The following table outlines potential biological screening approaches:

Screening ApproachTarget SystemsExpected Outcomes
Receptor bindingG-protein coupled receptors, Ion channelsAffinity constants, selectivity profiles
Enzyme inhibitionProteases, Kinases, PhosphatasesIC50 values, inhibition mechanisms
Cell-based assaysNeuronal cells, Immune cellsFunctional responses, toxicity profiles
In vivo studiesCNS models, Cardiovascular modelsEfficacy, pharmacokinetics, safety

Structure-Activity Relationship Development

Creation and testing of structural analogs with systematic variations could help establish comprehensive structure-activity relationships and identify optimized compounds with enhanced biological activities or improved physicochemical properties.

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